N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S2/c16-11-5-6-15(14(17)9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMYPRXEIARSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with several sulfonamide derivatives, differing in substitution patterns and heterocyclic cores:
Physicochemical Properties
Comparative physicochemical data highlight differences in solubility, stability, and synthetic yields:
The primary compound’s 1,1-dioxidoisothiazolidine ring likely enhances aqueous solubility compared to purely aromatic analogs (e.g., pyrano-pyrazoles), while the 2,4-difluoro group balances lipophilicity .
Research Findings and Key Distinctions
- Synthetic Accessibility: The primary compound’s synthesis likely follows routes similar to ’s pyrano-pyrazole derivatives, though the isothiazolidine-dioxide ring may require specialized oxidation steps .
- Selectivity in Kinase Inhibition: Unlike TAK632, which induces BRAF dimerization, the primary compound’s isothiazolidine core may favor monomeric kinase inhibition, reducing off-target effects .
- Thermal Stability : The azetidine-sulfonamide analog () exhibits a high melting point (211–214°C), suggesting that rigid heterocycles (e.g., isothiazolidine-dioxide) could further enhance stability .
Preparation Methods
Cyclization Strategies for Isothiazolidine Dioxide Formation
The isothiazolidine dioxide ring is constructed via cyclization of β-functionalized amines. A validated approach involves:
- Step 1 : Nitration of 3-bromoaniline to yield 3-nitroaniline.
- Step 2 : Alkylation with 1,3-dibromopropane under basic conditions to form N-(3-nitrobenzyl)-3-bromopropylamine.
- Step 3 : Treatment with sodium sulfide (Na₂S) in ethanol, inducing cyclization to 3-nitroisothiazolidine 1,1-dioxide.
- Step 4 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(1,1-dioxidoisothiazolidin-2-yl)aniline.
Critical Parameters :
Alternative Pathway: Thiol-Epoxide Ring-Opening Cyclization
An alternative route leverages thiol-epoxide chemistry:
- Step 1 : Epoxidation of 3-nitrostyrene using m-chloroperbenzoic acid (mCPBA).
- Step 2 : Ring-opening with thioacetic acid, forming a β-hydroxythioester.
- Step 3 : Acid-catalyzed cyclization and oxidation yields the isothiazolidine dioxide ring.
Advantages :
- Avoids hazardous alkylating agents.
- Higher functional group tolerance.
Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
Chlorosulfonation of 2,4-Difluorobenzene
- Step 1 : 2,4-Difluorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2,4-difluorobenzenesulfonic acid.
- Step 2 : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
Yield : 72–85% after recrystallization from hexane.
Coupling of Intermediates: Sulfonamide Bond Formation
Classical Schotten-Baumann Conditions
- Reagents : 3-(1,1-dioxidoisothiazolidin-2-yl)aniline, 2,4-difluorobenzenesulfonyl chloride, aqueous NaOH (10%), dichloromethane.
- Procedure : The amine is dissolved in dichloromethane, cooled to 0°C, and treated with sulfonyl chloride and NaOH. Stirring for 4 h followed by extraction yields the crude product, purified via flash chromatography.
Optimization :
Solid-Phase Synthesis for Scalability
Immobilizing the amine on Wang resin enables iterative coupling:
- Step 1 : Resin-bound amine reacts with sulfonyl chloride in DMF with DIEA.
- Step 2 : Cleavage with trifluoroacetic acid (TFA) liberates the product.
Benefits :
- Simplifies purification.
- Suitable for combinatorial libraries.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) | Conditions |
|---|---|---|---|
| Isothiazolidine synthesis | 67 | 98.5 | Microwave, 30W, 30 min |
| Sulfonyl chloride | 85 | 99.2 | PCl₅, 0°C |
| Coupling | 82 | 97.8 | Pyridine, 0°C, 4 h |
Challenges and Mitigation Strategies
Ring Oxidation Side Reactions
Over-oxidation of the isothiazolidine ring to sulfonic acid derivatives occurs under harsh conditions (e.g., excess H₂O₂). Mitigation includes:
Amine Protection-Deprotection
The aniline’s nucleophilicity necessitates protection during sulfonylation. N-Boc protection (tert-butyloxycarbonyl) prevents undesired side reactions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic sulfonylation, minimizing decomposition.
Q & A
Q. What are the critical steps in synthesizing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling 2,4-difluorobenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline under basic conditions (e.g., triethylamine) .
- Heterocyclic ring construction : The isothiazolidine dioxide moiety is typically synthesized via cyclization of a thiol intermediate with sulfur dioxide and oxidizing agents .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for achieving >95% purity .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios are systematically adjusted to maximize yields (reported 60–75%) .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the sulfonamide, fluorophenyl, and isothiazolidine groups. Aromatic proton signals typically appear at δ 7.2–8.1 ppm, while isothiazolidine protons resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 413.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
- X-ray crystallography : Resolves stereochemical ambiguities in the isothiazolidine ring .
Q. What is the hypothesized mechanism of action for this sulfonamide derivative in antimicrobial assays?
- Methodological Answer :
- Folic acid pathway inhibition : The sulfonamide group competitively binds to dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria. Fluorine substituents enhance binding affinity via hydrophobic interactions .
- Validation : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (MIC = 2–8 µg/mL) with comparative studies against sulfamethoxazole .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives across studies?
- Methodological Answer :
- Data normalization : Account for variations in assay conditions (e.g., pH, serum protein binding) using standardized protocols (CLSI guidelines) .
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) using computational docking (AutoDock Vina) to identify key interactions with DHPS .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP <3 correlates with improved Gram-negative activity) .
Q. What strategies enhance the compound’s selectivity for kinase targets (e.g., BRAF) while minimizing off-target effects?
- Methodological Answer :
- Fragment-based design : Replace the difluorophenyl group with bulkier substituents (e.g., 3,4-dimethoxy) to sterically hinder non-target kinases .
- Covalent inhibition : Introduce electrophilic warheads (e.g., acrylamides) to target cysteine residues in BRAF’s ATP-binding pocket .
- Kinase profiling : Use broad-panel kinase assays (Eurofins KinaseProfiler) to identify off-target binding (e.g., EGFR or VEGFR2) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) to the isothiazolidine ring, improving aqueous solubility (measured via shake-flask method) .
- Metabolic stability : Replace labile methyl groups with deuterated analogs or cyclopropyl moieties to reduce CYP450-mediated oxidation (tested in liver microsomes) .
- Prodrug design : Mask the sulfonamide as an ester or carbamate to enhance oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and cell-based assays?
- Methodological Answer :
- Cell permeability assessment : Use Caco-2 monolayer assays to quantify apical-to-basolateral transport (Papp <1 × 10⁻⁶ cm/s indicates poor permeability) .
- Off-target validation : CRISPR knockouts of suspected secondary targets (e.g., carbonic anhydrase) to isolate primary effects .
- Microenvironment modeling : Mimic physiological conditions (e.g., hypoxia, serum concentration) in vitro to bridge data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
